Punicafolin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

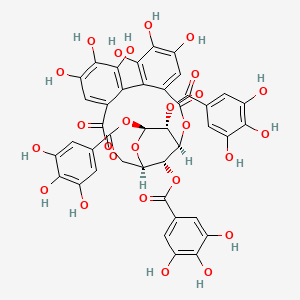

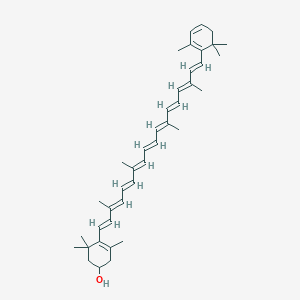

プニカフォリンの初の全合成は、市販のα-D-グルコースから7段階で達成されました 。合成には以下が含まれます。

- 触媒制御された方法による保護されていないD-グルコースへの適切なガロイル基の逐次的部位選択的導入。

- グルコースコアの環反転プロセスによる共通中間体の酸化フェノールカップリングによる、3,6-ヘキサヒドロキシジフェノイルブリッジの立体発散的構築 .

工業生産方法

プニカフォリンの工業生産方法は十分に文書化されていません。 α-D-グルコースからの合成は、大規模生産の可能性のある経路を提供します。

化学反応の分析

反応の種類

プニカフォリンは、以下を含むさまざまな化学反応を起こします。

酸化: 酸化フェノールカップリングはその合成の鍵となるステップです.

加水分解: エラジタンニンであるプニカフォリンは、加水分解されてエラジ酸とグルコースを放出します。

一般的な試薬と条件

酸化フェノールカップリング: この反応は、目的の立体化学を得るために特定の触媒と条件が必要です.

加水分解: プニカフォリンを加水分解するために、酸性または酵素条件を使用できます。

形成される主な生成物

エラジ酸: プニカフォリンの加水分解から形成される主な生成物。

グルコース: 加水分解から形成されるもう1つの生成物。

科学研究への応用

プニカフォリンは、いくつかの科学研究の応用を持っています。

科学的研究の応用

Punicafolin has several scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of ellagitannins.

Biology: Studied for its antioxidant and antimicrobial properties.

Medicine: Investigated for its potential tumor suppressive effects and other therapeutic properties

Industry: Potential applications in food preservation and as a natural antioxidant.

作用機序

類似化合物との比較

類似化合物

テリマグランジンII: プニカフォリンの異性体であり、類似の特性を持っていますが、ヘキサヒドロキシジフェノイル基の結合が異なります.

ヌファリンA: 類似の特性を持つもう1つの異性体です.

プニカフォリンの独自性

プニカフォリンは、その特定の立体化学とヘキサヒドロキシジフェノイル基の位置のために独特です。 このユニークな構造は、その独特の生物活性と潜在的な治療用途に貢献しています .

特性

IUPAC Name |

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)65-34(33)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBVYZVSXAZMAY-UUUCSUBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H30O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030158 |

Source

|

| Record name | Punicafolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88847-11-4 |

Source

|

| Record name | 1,2,4-Tri-O-galloyl-3,6-hexahydroxydiphenoylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Punicafolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3-dioxaziridinyl)phenyl]-5-(3-hydroxy-1-oxopropyl)-2,6-dimethyl-1-prop-2-ynyl-4H-pyridine-3-carboxylic acid methyl ester](/img/structure/B1232217.png)

![[(1'S,2S,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',5',9',10',13'-pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate](/img/structure/B1232219.png)

![N'-[4-(diethylamino)benzylidene]-2-furohydrazide](/img/structure/B1232221.png)

![2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/new.no-structure.jpg)

![Trichothec-9-en-8-one, 12,13-epoxy-4-[(1-oxo-2-butenyl)oxy]-, (4beta)-](/img/structure/B1232226.png)

![(1S,4aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1232230.png)

![8-[(1R,2R)-3-oxo-2-{(Z)-pent-2-en-1-yl}cyclopentyl]octanoate](/img/structure/B1232232.png)

![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B1232235.png)